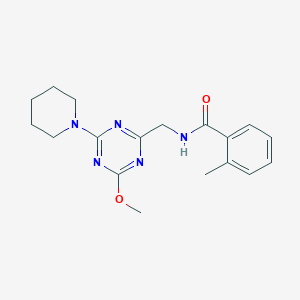

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a member of the triazine family of compounds and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Structure-Affinity Relationship Studies

Research has focused on understanding the binding affinities of benzamide derivatives to various receptors, aiming to identify compounds with high selectivity and affinity. Studies have explored structural modifications to enhance receptor binding, contributing to the development of potential therapeutic agents targeting specific receptor subtypes. For instance, derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide have been examined for their dopamine D(4) receptor ligand properties, revealing that certain structural modifications can significantly impact receptor affinity (Perrone et al., 2000).

Radioligand Development for PET Imaging

Another area of research involves the development of radiolabeled compounds for positron emission tomography (PET) imaging to study neurotransmission systems. Compounds such as [18F]p-MPPF have been investigated for their potential as 5-HT1A antagonists in PET studies, providing insights into the serotonergic system and facilitating the exploration of neurological disorders (Plenevaux et al., 2000).

Sigma Receptor Imaging in Cancer

The potential of benzamide derivatives for imaging sigma receptors, which are overexpressed in certain cancer cells, has been explored. For example, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide has been studied for its ability to visualize primary breast tumors, offering a non-invasive tool for cancer diagnosis and the evaluation of tumor proliferation (Caveliers et al., 2002).

Synthesis and Evaluation of Benzamide Derivatives as Serotonin Receptor Agonists

Benzamide derivatives have been synthesized and evaluated for their effects on gastrointestinal motility, with some compounds demonstrating potential as prokinetic agents by acting as selective serotonin 4 receptor agonists. This research contributes to the development of novel treatments for gastrointestinal disorders (Sonda et al., 2004).

Mechanism of Action

Target of Action

The primary target of this compound is the Polycomb Repressive Complex 2 (PRC2) . PRC2 plays a major role in transcriptional silencing, in part by installing methylation marks on lysine 27 of histone 3 . EZH2, the catalytic engine of the PRC2 complex, is a key candidate oncology target for pharmacological intervention .

Mode of Action

The compound acts as a potent and selective inhibitor of EZH2 , a component of the PRC2 complex . By inhibiting EZH2, it disrupts the function of the PRC2 complex, leading to changes in the transcriptional activity of genes regulated by this complex .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation process, specifically at lysine 27 of histone 3 . This disruption can lead to the reactivation of genes that were previously silenced by the PRC2 complex .

Result of Action

The molecular and cellular effects of the compound’s action include changes in gene expression due to the disruption of histone methylation . This can lead to the reactivation of previously silenced genes, potentially reversing the malignant phenotype of cancer cells .

properties

IUPAC Name |

N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-13-8-4-5-9-14(13)16(24)19-12-15-20-17(22-18(21-15)25-2)23-10-6-3-7-11-23/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWXITBSMVDTQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2430185.png)

![N-(3,5-dimethoxyphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B2430186.png)

![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2430195.png)

![2-Chloro-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2430196.png)

![N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2430198.png)